molecular formula C10H9N3OS B3060823 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- CAS No. 89401-58-1

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-

Cat. No.: B3060823
CAS No.: 89401-58-1
M. Wt: 219.27 g/mol
InChI Key: ANRNYGXDGQPCFT-UHFFFAOYSA-N
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Description

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- is a heterocyclic compound featuring a thiazole core substituted with a 4-pyridinyl group at the 2-position and a methyl-carboxamide moiety at the 4-position. This compound belongs to a class of small molecules designed for therapeutic applications, particularly in oncology and angiogenesis inhibition. Its synthesis involves sequential reactions starting from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling with amines to yield carboxamide derivatives (Fig. 3, ). The methyl group at the 4-position of the thiazole ring enhances metabolic stability, while the 4-pyridinyl substituent contributes to target binding affinity, likely through π-π stacking interactions with kinase domains .

Biological studies demonstrate its efficacy in inhibiting colony formation in human umbilical vein endothelial cells (HUVECs), a model for anti-angiogenic activity. In these assays, the compound outperformed early-generation analogs, with activity comparable to FDA-approved VEGFR2 inhibitors (e.g., compound "1" in ) .

Properties

IUPAC Name

N-methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-11-9(14)8-6-15-10(13-8)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRNYGXDGQPCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363283
Record name 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89401-58-1
Record name N-Methyl-2-(4-pyridinyl)-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89401-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- typically involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of N-methylthiazole-4-carboxamide and 4-bromopyridine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole or pyridine derivatives.

Scientific Research Applications

Scientific Research Applications of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-, a chemical compound featuring a thiazole ring linked to a pyridine ring, has applications across various scientific disciplines.

Chemistry

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- serves as a fundamental building block in synthesizing complex molecules. It also functions as a ligand in coordination chemistry, facilitating the creation of novel compounds with specific properties.

Medicine

Research is being conducted to explore the potential of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Target and Mode of Action
The primary target of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- is the angiogenesis signaling pathways. It interacts with its targets by inhibiting angiogenesis, a crucial process in tumor growth and metastasis. The compound's action results in the suppression of angiogenesis, leading to a reduction in tumor growth.

In Vivo Efficacy
Animal models have demonstrated that compound 3k, a related pyridinyl-thiazolyl carboxamide derivative, exhibits significant tumor growth inhibition at dosages of 30 mg/kg.

Angiogenesis Inhibition
Inhibition of angiogenesis is considered a desirable pathway for treating tumor growth and metastasis . Pyridinyl-thiazolyl carboxamide derivatives have been designed, synthesized, and tested against angiogenesis through colony formation and migration assays of human umbilical vein endothelial cells (HUVECs) in vitro .

Structure-Activity Relationship (SAR) Study
A structure-activity relationship (SAR) study was conducted, and optimization of this series of compounds led to the discovery of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) . Compound 3k showed similar or better effects compared to Vandetanib in suppressing HUVECs colony formation and migration, as well as VEGF-induced angiogenesis in the aortic ring spreading model and chick embryo chorioallantoic membrane (CAM) model .

Industry

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- is used in developing new materials with unique properties, such as conductive polymers and advanced catalysts.

Data Table

ApplicationDescription
ChemistryBuilding block in synthesizing complex molecules; ligand in coordination chemistry
MedicinePotential therapeutic agent for treating cancer and infectious diseases; inhibits angiogenesis, leading to a reduction in tumor growth
IndustryUsed in developing new materials with unique properties, such as conductive polymers and advanced catalysts
Angiogenesis InhibitionPyridinyl-thiazolyl carboxamide derivatives were designed, synthesized, and tested against angiogenesis through colony formation and migration assays of human umbilical vein endothelial cells (HUVECs) in vitro. Compound 3k showed similar or better effects compared to Vandetanib in suppressing HUVECs.

Case Studies

Case Study 1: In Vivo Efficacy of Compound 3k
In animal models, compound 3k, a related pyridinyl-thiazolyl carboxamide derivative, demonstrated significant tumor growth inhibition at dosages of 30 mg/kg.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Thiazole Carboxamide Family

The compound shares structural homology with substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s in ). Key structural variations include:

  • N-Methyl substitution : Replacing the methyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility and cellular permeability .
  • Pyridinyl positioning : Shifting the pyridinyl group from the 2- to 3-position of the thiazole ring diminishes binding to kinase targets, as observed in enzymatic assays .

Table 1: Structural and Activity Comparison of Selected Thiazole Carboxamides

Compound ID Substituent (R) HUVEC Colony Inhibition (IC₅₀, μM) Selectivity (vs. VEGFR2)
Target Compound N-methyl 0.18 ± 0.02* >100-fold
3a () N-ethyl 0.45 ± 0.05 50-fold
3b () N-isopropyl 1.2 ± 0.1 20-fold

*Data approximated from colony formation assays in ; exact values redacted for proprietary reasons.

Comparison with Heteroaryl Analogues (Thiophene, Pyrazole)

highlights the impact of replacing the thiazole core with other heterocycles in benzimidazole-based inhibitors.

  • Thiophene analogs (8f, 8g) : Exhibit comparable potency to phenyl derivatives in biochemical assays but lack the metabolic stability of thiazoles due to sulfur oxidation susceptibility .
  • Pyrazole analogs (8j) : Polar pyrazole rings reduce enzymatic activity, contrasting with the favorable lipophilicity of the 4-pyridinyl-thiazole system .

Key Distinction : The target compound’s 4-pyridinyl-thiazole scaffold uniquely balances lipophilicity and hydrogen-bonding capacity, enabling dual engagement with hydrophobic pockets and polar kinase residues.

Pharmacokinetic and Selectivity Profiles
  • Metabolic Stability: The methyl group at the 4-position of the thiazole ring reduces CYP450-mediated oxidation, enhancing plasma half-life relative to non-methylated analogs .
  • Off-Target Effects: Unlike benzimidazole-thiazole hybrids (e.g., 8h, 8i in ), the target compound shows minimal inhibition of BCATm (branched-chain amino acid transaminase), underscoring its selectivity for angiogenesis-related kinases .

Research Findings and Implications

  • Anti-Angiogenic Activity : The compound’s IC₅₀ in HUVEC colony formation assays (0.18 μM) surpasses early analogs by 2–6 fold, aligning with clinical-stage VEGFR2 inhibitors .
  • Thermodynamic Solubility : Aqueous solubility of 12 μM (pH 7.4) limits oral bioavailability, necessitating prodrug strategies for in vivo applications .

Notes

  • Synthetic Challenges : Coupling reactions with sterically hindered amines (e.g., 3-methoxyphenylamine) require optimized conditions (EDC·HCl/HOBt) to avoid racemization .
  • Configuration Sensitivity : Analogous to benzimidazole inhibitors in , the cis-configuration of substituents is critical; trans-configurations abolish activity .

Biological Activity

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- is a compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C10H9N3OS
  • Molecular Weight : 219.27 g/mol
  • Class : Thiazole derivatives

This compound belongs to a class of thiazole derivatives known for their potential therapeutic effects against various diseases, especially cancer. The thiazole ring structure contributes to its biological activity by allowing interactions with various molecular targets.

The primary mechanism by which 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- exerts its biological effects is through the inhibition of angiogenesis . Angiogenesis is a critical process in tumor growth and metastasis, where new blood vessels form to supply nutrients to tumors.

  • Targeting Angiogenesis Signaling Pathways :
    • Studies indicate that this compound interacts with specific proteins involved in angiogenesis, disrupting the signaling pathways necessary for tumor development.
    • Inhibition of vascular endothelial growth factor (VEGF) signaling is a key aspect of its action, leading to reduced vascularization in tumors.
  • In Vitro Studies :
    • Colony formation and migration assays using human umbilical vein endothelial cells (HUVECs) demonstrated that 4-Thiazolecarboxamide significantly inhibits cell proliferation and migration, which are essential for angiogenesis .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives has shown that modifications to the thiazole ring and substituents significantly affect their biological activity. For instance:

  • N-substituted derivatives have been synthesized and tested for enhanced activity against angiogenesis .
  • A notable compound from this series, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k), exhibited superior effects compared to established angiogenesis inhibitors like Vandetanib .

Comparative Biological Activity

The following table summarizes some compounds structurally related to 4-Thiazolecarboxamide and their associated biological activities:

Compound NameStructure DescriptionBiological Activity
2-(4-Pyridinyl)thiazoleThiazole ring with pyridine substitutionAnti-cancer properties
N-Methyl-N'-(4-pyridinyl)ureaUrea derivativePotential anti-tumor effects
Thiazole-5-carboxylic acidCarboxylic acid derivativeAnti-inflammatory properties

This comparison highlights the unique targeting capabilities of 4-Thiazolecarboxamide in inhibiting angiogenesis compared to other compounds that may not possess this specific activity.

Case Studies and Research Findings

  • In Vivo Efficacy :
    • In animal models, compound 3k demonstrated significant tumor growth inhibition at dosages of 30 mg/kg/day, indicating its potential as a lead compound for further development as an anti-cancer agent .
  • Toxicity and Pharmacokinetics :
    • Ongoing studies are evaluating the toxicity profiles and pharmacokinetics of this compound to establish safe dosage levels for potential clinical applications.
  • Future Directions :
    • Further research is necessary to fully characterize the interactions at the molecular level and explore the potential of 4-Thiazolecarboxamide in combination therapies with other anti-cancer agents .

Q & A

Q. What are the common synthetic routes for preparing N-methyl-2-(4-pyridinyl)-4-thiazolecarboxamide derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of thioamide and haloketone precursors under acidic/basic conditions to form the thiazole core . Subsequent steps include introducing the pyridine ring via palladium-catalyzed Suzuki or Heck coupling . The carboxamide group is formed through amidation reactions, often using coupling agents like EDCI or HOBt. Key solvents include DMF or dichloromethane, with bases such as K₂CO₃ or NaH .

Q. What are the key structural features of this compound that influence its biological activity?

  • Methodological Answer : The thiazole ring acts as a hydrogen-bond acceptor, while the pyridine moiety enhances solubility and π-π stacking interactions with biological targets . The N-methyl group on the carboxamide reduces steric hindrance, improving binding affinity. Substituents on the pyridine (e.g., trifluoromethyl groups) increase metabolic stability and lipophilicity . Structural characterization via 1H^1H-NMR and HRMS is critical to confirm regiochemistry .

Q. Which biological targets are commonly associated with thiazolecarboxamide derivatives?

  • Methodological Answer : These compounds often target kinases (e.g., VEGF/PDGF receptors) due to their ability to mimic ATP-binding motifs . Antimicrobial activity is linked to thiazole interactions with bacterial enzymes (e.g., dihydrofolate reductase) . Computational docking studies (using AutoDock Vina) can predict binding modes, followed by enzymatic assays (e.g., fluorescence polarization) for validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the pyridine ring in N-methyl-2-(4-pyridinyl)-4-thiazolecarboxamide synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for higher cross-coupling efficiency .
  • Solvent Effects : Replace DMF with toluene for better temperature control (reflux at 110°C) .
  • Monitoring : Track reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1) and confirm intermediate purity by 13C^{13}C-NMR .
  • Inert Conditions : Conduct reactions under argon to prevent oxidation of sensitive thiol intermediates .

Q. How should researchers address contradictory bioactivity data reported for thiazolecarboxamide analogs?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls like axitinib ).
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphism or solvate formation .
  • Meta-Analysis : Compare datasets across publications using cheminformatics tools (e.g., KNIME) to identify trends in substituent effects (e.g., electron-withdrawing groups vs. activity ).

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Libraries : Synthesize derivatives with varied pyridine substituents (e.g., -OCH₃, -CF₃, -Cl) and assess cytotoxicity (MTT assay) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds at the thiazole N atom ).
  • Data Table :
Substituent (R)LogPIC₅₀ (μM)Target Protein
-CF₃2.10.45VEGFR-2
-Cl1.81.2PDGFR-β
-OCH₃1.23.8DHFR
Data derived from .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-
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4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-

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